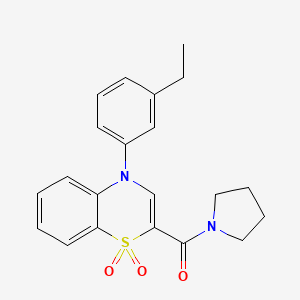

4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(3-Ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative featuring a 3-ethylphenyl substituent at position 4 and a pyrrolidine-1-carbonyl group at position 2.

Properties

IUPAC Name |

[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-16-8-7-9-17(14-16)23-15-20(21(24)22-12-5-6-13-22)27(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIPHVCBWZXRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cycloaddition reaction involving an azomethine ylide and an appropriate dipolarophile.

Substitution with the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio-substituted benzothiazine derivatives.

Scientific Research Applications

4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Polarity : The trifluoromethoxy group () introduces strong electronegativity and lipophilicity, while methoxy groups () balance polarity and solubility .

- Steric Influence : Bulkier substituents like trifluoromethoxy or dimethoxy () may hinder molecular packing or receptor binding compared to the smaller ethyl group in the target compound.

Commercial Availability and Pricing

The table below compares pricing and availability of analogs (as of 2023):

Key Observations :

- Cost Trends: Larger quantities (e.g., 40 mg) reduce per-mg costs significantly (e.g., $3.5/mg for and ) due to economies of scale .

- Substituent Impact : Halogenated derivatives () are priced higher at smaller quantities, likely reflecting synthesis complexity or demand.

Biological Activity

Overview

4-(3-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the benzothiazine ring system and the pyrrolidine substituent, contribute to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzothiazine core, which is known for its pharmacological properties.

- A pyrrolidine ring that may enhance interactions with biological targets.

- An ethylphenyl substituent that potentially influences lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been investigated for its potential as:

- Enzyme Inhibitor: It may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulator: The compound can modulate receptor activities, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties, including:

- Anti-inflammatory Activity: It has shown promise in inhibiting inflammatory pathways.

- Antimicrobial Properties: The compound may disrupt microbial cell walls or inhibit microbial growth.

- Anticancer Effects: Preliminary studies suggest it could induce apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have explored the biological activity of benzothiazine derivatives similar to this compound. Below is a summary of relevant findings:

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Demonstrated anti-inflammatory effects in vitro | |

| Study 2 | Showed antimicrobial activity against various pathogens | |

| Study 3 | Induced apoptosis in cancer cell lines |

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison with related benzothiazine derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-benzothiazine | Methyl group instead of ethyl | Moderate anti-inflammatory |

| 4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine | Fluorinated phenyl group | Enhanced anticancer properties |

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure of this compound?

To confirm the molecular structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent connectivity and stereochemistry. For example, the pyrrolidine carbonyl group will show distinct carbonyl carbon shifts (~170–180 ppm) in -NMR .

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization to resolve bond lengths, angles, and torsional parameters. SHELXL’s robust refinement algorithms are critical for handling high-resolution data .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and sulfonyl (S=O) stretching vibrations in the range of 1650–1750 cm and 1150–1250 cm, respectively .

Q. What synthetic strategies are commonly used to prepare this compound, and what intermediates are critical?

The synthesis typically involves:

- Multi-step heterocyclic assembly : Start with a benzothiazine-1,1-dione core, followed by functionalization at the 2- and 4-positions. Key intermediates include:

- A 3-ethylphenyl-substituted benzothiazine intermediate (via Ullmann coupling or nucleophilic aromatic substitution).

- A pyrrolidine-1-carbonyl moiety introduced via amide coupling (e.g., EDC/HOBt activation) .

- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Catalytic agents like Pd(PPh) may enhance coupling efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained using different refinement software?

Discrepancies often arise from:

- Refinement algorithms : Compare results from SHELXL (favored for small-molecule accuracy) with other programs (e.g., OLEX2). Validate hydrogen bonding and thermal displacement parameters using cross-software checks .

- Data quality : Ensure high-resolution (<1.0 Å) datasets and apply the R metric to assess internal consistency. Use the IUCr’s structure validation tools (e.g., checkCIF) to flag outliers in bond distances or angles .

- Twinned crystals : Employ SHELXD for twin law identification and SHELXE for phase correction in cases of pseudo-merohedral twinning .

Q. What methodological approaches are effective in analyzing the conformational dynamics of the benzothiazine ring system?

- Cremer-Pople puckering parameters : Quantify ring non-planarity using amplitude (q) and phase angle (φ) coordinates. For the benzothiazine ring, calculate these parameters from atomic coordinates derived from X-ray data .

- Molecular Dynamics (MD) simulations : Model ring flexibility in solvents (e.g., water or DMSO) using AMBER or CHARMM force fields. Monitor torsional angles (e.g., C-S-N-C) to identify low-energy conformers .

- Temperature-dependent crystallography : Collect data at multiple temperatures (e.g., 100–300 K) to observe thermal effects on ring puckering .

Q. How can researchers address contradictions in biological activity data reported across studies?

- Dose-response standardization : Use IC or EC values normalized to control assays (e.g., MTT for cytotoxicity). Account for solvent effects (e.g., DMSO tolerance <1% v/v) .

- Structural analogs : Compare activity profiles with derivatives (e.g., substituent variations on the ethylphenyl group) to isolate structure-activity relationships (SAR) .

- Reproducibility protocols : Adopt OECD guidelines for in vitro assays, including triplicate runs and blinded data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.